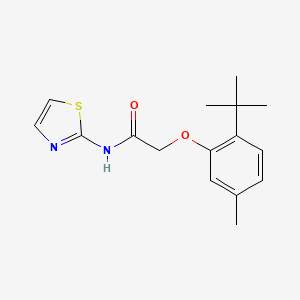

2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of thiazole derivatives, including those with tert-butyl and methylphenoxy groups, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often exhibit antimicrobial, antitumor, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions, starting with the preparation of key intermediates followed by cyclization, alkylation, or acylation steps to introduce the thiazole core and various substituents. A common approach for synthesizing thiazol-2-ylacetamide derivatives involves the reaction of suitable ketones with thiosemicarbazide followed by cyclization under acidic conditions (Unangst et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Unangst et al. (1994) focused on the synthesis and biological evaluation of compounds derived from 2,6-di-tert-butylphenol, exhibiting properties as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds, related to 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, demonstrated varying degrees of selectivity and oral activity in anti-inflammatory models, illustrating their potential in medicinal chemistry (Unangst et al., 1994).

Antioxidant Activity and Calcium Antagonism

Kato et al. (1999) explored the structure-activity relationships of thiazolidinone derivatives, highlighting their role as calcium antagonists with antioxidant properties. This research is pertinent to understanding the broader applications of compounds like 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide in the context of cardiovascular health and oxidative stress (Kato et al., 1999).

Rare-Earth Metal Compounds Synthesis

Yadav et al. (2015) conducted research on the synthesis of rare-earth metal compounds using ligands derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, akin to the structural framework of 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide. This study provides insights into the use of similar compounds in the development of materials with magnetic properties (Yadav et al., 2015).

Applications in Organic Light Emitting Diodes

Zhang et al. (2016) explored the application of thiazolo[5,4-d]thiazole derivatives in organic light-emitting diodes (OLEDs). Their research highlights the potential use of 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide-related compounds in advanced electronic and photonic devices (Zhang et al., 2016).

Anti-Microbial Activity

Muhi-eldeen et al. (1988) evaluated the anti-microbial activity of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides, which are structurally related to the compound . This study provides a basis for the potential use of similar compounds in anti-microbial treatments (Muhi-eldeen et al., 1988).

Dual Inhibitors of Inflammatory Enzymes

Unangst et al. (1992) synthesized 1,2,4-oxadiazoles and 1,2,4-thiadiazoles containing a 2,6-di-tert-butylphenol substituent, showing effectiveness as dual inhibitors of 5-lipoxygenase and cyclooxygenase. This research aligns with the potential therapeutic applications of 2-(2-tert-butyl-5-methylphenoxy)-N-1,3-thiazol-2-ylacetamide in inflammatory conditions (Unangst et al., 1992).

Eigenschaften

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-5-6-12(16(2,3)4)13(9-11)20-10-14(19)18-15-17-7-8-21-15/h5-9H,10H2,1-4H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLMTZFDPKAVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)

![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)

![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)

![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5590749.png)

![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)